The compound is cataloged under various identifiers, including the CAS number 1048648-80-1 and molecular formula C_{12}H_{18}ClFN_{2}. Its molecular weight is approximately 230.71 g/mol, as noted in databases such as PubChem and Thermo Scientific . The IUPAC name for this compound is 1-[(3-fluorophenyl)methyl]-3-methylpiperazine hydrochloride.
The synthesis of 1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with 3-methylpiperazine. This reaction is often conducted in an organic solvent such as dichloromethane or ethanol, where the base facilitates the nucleophilic substitution process. The general reaction can be summarized as follows:
After the formation of the piperazine derivative, hydrochloric acid is added to obtain the hydrochloride salt form of the compound.
Key parameters during synthesis include:
The molecular structure of 1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride features a piperazine ring, which consists of two nitrogen atoms in a six-membered ring, bonded to a benzyl group with a fluorine substituent. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
The structural formula can be represented as:
1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including:
Reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. Common solvents include dichloromethane and ethanol, with bases like triethylamine being used for nucleophilic substitutions.
The mechanism of action of 1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific biological targets, such as receptors and enzymes. The fluorine atom increases the compound's ability to form strong interactions due to its electronegativity, while the piperazine ring modulates pharmacokinetic properties like solubility and permeability.
Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it valuable in medicinal chemistry. Its mechanism may involve inhibition of certain pathways or modulation of receptor activity.
1-(3-Fluoro-benzyl)-3-methyl-piperazine hydrochloride has diverse applications:
N-Alkylation of the piperazine core represents the foundational step in synthesizing 1-(3-fluoro-benzyl)-3-methyl-piperazine hydrochloride. Two advanced methodologies dominate contemporary approaches:
One-Pot Alkylation:This method employs in situ protonation of piperazine with HCl, followed by reaction with 3-fluorobenzyl bromide in dimethylformamide (DMF) at 60°C for 12 hours. Heterogeneous cobalt catalysts (e.g., Co@NC-800-L1) supported on nitrogen-doped carbon matrices enhance reaction efficiency, achieving >85% yield by minimizing disubstituted byproducts [3]. The catalyst facilitates chemoselective monoalkylation by temporarily blocking one nitrogen via protonation, while the cobalt active sites promote C–N bond formation.
Photoredox Catalysis:An emerging green technique utilizes visible light irradiation (e.g., 450 nm LEDs) with organic photocatalysts like mesityl acridinium. The reaction proceeds via a single-electron transfer (SET) mechanism, generating a nitrogen-centered radical on piperazine that couples with 3-fluorobenzyl chloride. This ambient-temperature method achieves 78–92% yield within 8 hours and eliminates the need for pre-functionalized substrates or metal catalysts .
Method | Catalyst | Yield (%) | Time (h) | Key Advantage |
---|---|---|---|---|
One-Pot Synthesis | Co@NC-800-L1 | 85 | 12 | High selectivity, scalable |
Photoredox Catalysis | Mesityl Acridinium | 92 | 8 | Ambient temperature, no metals |
Cobalt-Catalyzed | Co(NO₃)₂/SiO₂ | 73 | 24 | Low-cost catalyst |
Position-Specific Fluorobenzyl Introduction:Regioselectivity is governed by solvent polarity and leaving group efficiency. Conductometric studies confirm that solvents with high hydrogen-bond-donating capacity (α > 0.8; e.g., methanol-DMF mixtures) accelerate 3-fluorobenzyl bromide incorporation by stabilizing the transition state. The second-order rate constant in methanol-DMF (3:1 v/v) is 0.45 L/mol·s versus 0.12 L/mol·s in toluene. Bromide’s superior leaving-group ability ensures >95% N-alkylation over O-alkylation, as validated by DFT calculations showing a 15.2 kcal/mol lower energy barrier for N-attack in DMF .
Conversion of the free base to the hydrochloride salt critically enhances pharmaceutical utility through improved physicochemical properties:
Crystallization Protocols:Hydrogen chloride gas is bubbled through a solution of 1-(3-fluoro-benzyl)-3-methyl-piperazine in anhydrous ethanol, inducing crystallization at −20°C. This yields the hydrochloride salt with 98% purity and 85% recovery. For ultra-pure material (>99.5%), recrystallization from ethanol-diethyl ether (1:3 v/v) is employed, albeit with a lower yield (78%) due to selective impurity exclusion . The crystalline structure enhances stability by reducing hygroscopicity and oxidative degradation.
Solubility and Stability Impact:Hydrochloride salt formation increases aqueous solubility by >20-fold compared to the free base, enabling biological testing in physiological buffers. The salt also demonstrates superior solid-state stability, with no detectable degradation after >6 months at 4°C under inert atmosphere. This stability arises from ionic lattice formation, which impedes proton transfer and hydrolysis reactions common in free tertiary amines [10].
Technique | Solvent System | Purity (%) | Yield (%) |
---|---|---|---|
Direct Crystallization | Ethanol | 98 | 85 |
Recrystallization | Ethanol-Diethyl Ether | 99.5 | 78 |
Column Chromatography | DCM-Methanol | 99.8 | 65 |
Precision in reaction parameters dictates yield, purity, and scalability:
Solvent Effects:Polar aprotic solvents (DMF, acetonitrile) optimize nucleophilicity of the piperazine nitrogen, while protic solvents (methanol) stabilize ionic intermediates. Binary methanol-DMF mixtures (3:1 v/v) maximize alkylation rates by balancing substrate solubility and transition-state polarization. Conversely, chlorinated solvents (DCM) are avoided due to environmental and regulatory concerns [3] .
Temperature and Catalysis:
Purification Optimization:Final purification leverages pH-dependent liquid-liquid extraction. The free base is extracted into dichloromethane at pH 10–11 (adjusted with K₂CO₃), while impurities remain in the aqueous phase. Post-salt formation, recrystallization eliminates residual solvents and halides to meet pharmacopeial standards .
Catalyst Type | Example | Optimal Temp (°C) | Reusability |
---|---|---|---|
Homogeneous Lewis Acid | CuCl₂ | 60 | Not reusable |
Heterogeneous Cobalt | Co@NC-800-L1 | 60 | >5 cycles |
Organophotocatalyst | Mesityl Acridinium | 25 | Moderate |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0